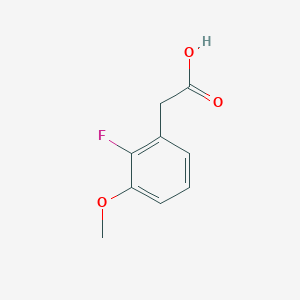

2-(2-Fluoro-3-methoxyphenyl)acetic acid

Übersicht

Beschreibung

2-(2-Fluoro-3-methoxyphenyl)acetic acid, also known as FMPhAA, is a compound with potential applications in various fields of research and industry. It has a molecular weight of 184.17 .

Molecular Structure Analysis

The molecular formula of this compound is C9H9FO3 . The InChI code is 1S/C9H9FO3/c1-13-9-6(5-8(11)12)3-2-4-7(9)10/h2-4H,5H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 87-89°C .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Interaction Studies

- Ortho-fluorophenylglycine Structure Analysis : 2-Amino-2-(2-fluorophenyl)acetic acid, a related compound to 2-(2-Fluoro-3-methoxyphenyl)acetic acid, exhibits a planar acetate anion with a fluorophenyl group attached, forming hydrogen bonds in the crystal structure (Burns & Hagaman, 1993).

Chiral Derivatization Agent

- Synthesis and Stereochemical Analysis : 2-Fluoro-2-phenyl acetic acid, closely related to the compound , has been synthesized and utilized as a derivatizing chiral agent, aiding in the distinction of enantiomers and determination of enantiomeric excess in secondary alcohols through 19F NMR spectra (Hamman et al., 1987).

Fluorescent Labeling and Detection

- Fluorescence Reaction with Aluminum : The reaction of 2-hydroxy-3-methoxyphenyl fluorone (similar in structure to the query compound) with aluminum forms a stable complex, useful in determining aluminum in quartz samples (Song Qijun, 2008).

- Development of Novel Fluorophores : 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in various pH conditions and shows potential as a fluorescent labeling reagent (Hirano et al., 2004).

Photodecarboxylation and Photocage Applications

- Photodecarboxylation in Zinc Photocages : Methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid undergo photodecarboxylation, leading to the investigation of these compounds as Zn2+ photocages, which are significant for biological applications (Shigemoto et al., 2021).

Synthesis of Building Blocks for Complex Molecules

- Fries Rearrangement in Fluorinated Building Blocks : The Fries rearrangement of 2-fluorophenyl acetate has led to the development of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride, demonstrating the significance of fluorinated phenyl acetic acids in complex molecule synthesis (Yerande et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of 2-(2-Fluoro-3-methoxyphenyl)acetic acid is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to interact with their targets, leading to various biological activities .

Biochemical Pathways

Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant

Result of Action

Related compounds have been associated with a variety of biological activities, suggesting that this compound may have similar effects .

Eigenschaften

IUPAC Name |

2-(2-fluoro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALRNJGSUZBJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)

![[2-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1371301.png)